molecular formula C9H7BrS B3420461 4-Bromo-3-methylbenzo[b]thiophene CAS No. 19075-35-5

4-Bromo-3-methylbenzo[b]thiophene

Cat. No. B3420461
CAS RN: 19075-35-5
M. Wt: 227.12 g/mol
InChI Key: KTFFMYIUJWNUGP-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzo[b]thiophene is a chemical compound with the molecular formula C8H5BrS . It is a derivative of benzothiophene, an aromatic organic compound that has an odor similar to naphthalene (mothballs) .


Synthesis Analysis

The synthesis of thiophene derivatives, including 4-Bromo-3-methylbenzo[b]thiophene, often involves heterocyclization of various substrates . For example, an alkyne-substituted 2-bromobenzene can react with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methylbenzo[b]thiophene consists of a five-membered ring made up of one sulfur as a heteroatom . The average mass of this compound is 213.094 Da, and its monoisotopic mass is 211.929520 Da .


Chemical Reactions Analysis

Thiophene derivatives, including 4-Bromo-3-methylbenzo[b]thiophene, can undergo various chemical reactions. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization can produce tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .

Scientific Research Applications

Chemical Synthesis and Reactions

4-Bromo-3-methylbenzo[b]thiophene is involved in various chemical synthesis and reaction studies. For instance, it's used in aromatic nucleophilic substitution reactions. In a study, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines in N,N-dimethylformamide, resulting in N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, N-substituted 2-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995). Electrophilic substitution reactions of derivatives like 4-hydroxybenzo[b]thiophen and its 3-methyl derivative have also been explored, involving processes like formylation, bromination, nitration, and Claisen rearrangement (Clarke, Scrowston, & Sutton, 1973).

Pharmaceutical Research

In pharmaceutical research, derivatives of benzo[b]thiophen have been synthesized for potential therapeutic applications. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate has been used to produce various benzo[b]thiophen derivatives, which have been subjected to pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).

Material Science

In material science, benzo[b]thiophene derivatives are used to create charge-transporting materials. A study investigated the bromination selectivity in the synthesis of 5-diarylamino-2-methylbenzo[b]thiophene, highlighting its potential in developing novel materials (Wu, Pang, Tan, & Meng, 2013).

Organic Chemistry

In organic chemistry, the focus is on understanding the behavior of these compounds under various conditions. For instance, the nitration and bromination reactions of 2-bromo-3-methylbenzo[b]thiophen have been studied to understand their chemical properties and potential applications (Cooper & Scrowston, 1971).

Safety And Hazards

The safety data sheet for 3-Methylbenzo[b]thiophene, a compound similar to 4-Bromo-3-methylbenzo[b]thiophene, suggests that it should be handled with care. It advises against its use in food, drugs, pesticides, or biocidal products. In case of contact with skin or eyes, or if ingested or inhaled, medical attention should be sought .

Future Directions

Thiophene-based analogs, including 4-Bromo-3-methylbenzo[b]thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of 4-Bromo-3-methylbenzo[b]thiophene and similar compounds may involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry.

properties

IUPAC Name

4-bromo-3-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFFMYIUJWNUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylbenzo[b]thiophene

CAS RN

19075-35-5
Record name 4-bromo-3-methyl-1-benzothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Liger, S Pellet-Rostaing, F Popowycz, M Lemaire - Tetrahedron letters, 2011 - Elsevier
A practical route to prepare halogeno-derivatives is described, starting from easily available 3-cyano-benzo[b]thiophene. Main efforts have been devoted to the optimization of the …
Number of citations: 14 www.sciencedirect.com

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